Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate
Description
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is an isoxazole derivative featuring a trifluoromethoxy-substituted phenyl ring at the 3-position and a methyl group at the 5-position of the heterocyclic core. Its molecular formula is C₁₄H₁₂F₃NO₄, with a molecular weight of approximately 322.25 g/mol . The trifluoromethoxy (-OCF₃) group is a key structural motif, contributing to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . The ethyl ester at the 4-position facilitates synthetic modifications, such as hydrolysis to carboxylic acid derivatives for further derivatization .
Properties
Molecular Formula |
C14H12F3NO4 |
|---|---|
Molecular Weight |
315.24 g/mol |
IUPAC Name |
ethyl 5-methyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12F3NO4/c1-3-20-13(19)11-8(2)22-18-12(11)9-5-4-6-10(7-9)21-14(15,16)17/h4-7H,3H2,1-2H3 |
InChI Key |
CCDRUASYKHPLER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which upon cyclization with acetic anhydride yields the isoxazole ring. The subsequent esterification with ethyl chloroformate in the presence of a base like triethylamine completes the synthesis .
Chemical Reactions Analysis
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Structural Modifications on the Phenyl Ring
| Compound Name | Substituents | Key Differences | Biological/Chemical Impact |
|---|---|---|---|
| Ethyl 3-phenylisoxazole-4-carboxylate | Phenyl (no substituents) | Lacks methyl at 5-position and trifluoromethoxy group | Reduced lipophilicity and metabolic stability; lower receptor binding affinity |
| Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate | 3-Nitro group | Nitro (-NO₂) instead of -OCF₃ | Higher electrophilicity; potential cytotoxicity due to nitro group |
| Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 2-Cl, 4-F | Halogen substituents instead of -OCF₃ | Enhanced halogen bonding but reduced electron-withdrawing effects; altered target selectivity |
| Methyl 5-(3-(trifluoromethoxy)phenyl)isoxazole-3-carboxylate | Methyl ester at 3-position | Ester position shifted to 3; lacks 5-methyl | Different steric and electronic profiles; reduced bioavailability |
Key Observations :
- The trifluoromethoxy group confers superior metabolic stability and membrane permeability compared to halogens or nitro groups due to its balanced electron-withdrawing and hydrophobic properties .
Variations in Ester Functionalization
Key Observations :
- The ethyl ester in the target compound strikes a balance between lipophilicity and hydrolytic stability, making it more suitable for in vivo studies than carboxylic acid derivatives .
Substituent Positional Isomerism
| Compound Name | Isoxazole Substituent Positions | Key Differences | Impact |
|---|---|---|---|
| Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate | Trifluoromethoxy at phenyl 4-position | Positional isomer of phenyl substituent | Altered π-π stacking interactions; possible differences in receptor binding |
| Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate | Phenoxy group at phenyl 3-position | Phenoxy (-OPh) instead of -OCF₃ | Increased steric hindrance; reduced metabolic stability |
Key Observations :
- The 3-(trifluoromethoxy)phenyl configuration optimizes electronic effects for target engagement compared to 4-position isomers or phenoxy-substituted analogs .
Biological Activity
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 300.24 g/mol. The compound contains an isoxazole ring, which is known for conferring various pharmacological properties to its derivatives.
1. Anti-inflammatory Activity
Research indicates that compounds within the isoxazole family exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound can be metabolized into active anti-inflammatory agents after oral administration. Specifically, plasma concentrations of metabolites were measured, demonstrating effective absorption and anti-inflammatory activity in animal models .
2. Antitumor Activity
Isoxazole derivatives have been recognized for their potential in cancer therapy. A patent highlights the antitumor effects of isoxazole-4-carboxamide derivatives, suggesting that these compounds can inhibit tumor growth without significantly impairing the immune system . This offers a promising avenue for developing cancer treatments that minimize adverse effects commonly associated with chemotherapy.
3. Antimicrobial Activity
The antibacterial properties of isoxazole derivatives have also been explored. This compound has shown potential against various bacterial strains, suggesting its utility in combating antibiotic resistance . The structure-activity relationship (SAR) studies indicate that modifications in the isoxazole structure can enhance antimicrobial efficacy.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving rats, this compound was administered at varying doses to evaluate its anti-inflammatory effects. Results indicated a dose-dependent reduction in inflammation markers, supporting its potential use as an anti-inflammatory agent in clinical settings.
Case Study 2: Antitumor Effects
A series of experiments were conducted to assess the antitumor activity of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations lower than those that adversely affected normal cells, highlighting its selective action on tumor cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
